Imatinib-d8 - 1092942-82-9

Imatinib-d8

Catalog Number: EVT-362238
CAS Number: 1092942-82-9
Molecular Formula: C29H31N7O
Molecular Weight: 501.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib-d8 is a deuterated analog of imatinib, a tyrosine kinase inhibitor. It serves primarily as an internal standard in analytical chemistry, specifically in mass spectrometry-based methods for quantifying imatinib in biological samples like plasma or serum [, , , ]. The use of deuterated analogs like imatinib-d8 is advantageous due to their near-identical chemical behavior to the target analyte, ensuring accurate assessment of recovery and matrix effects during sample preparation [].

Imatinib

Relevance: Imatinib is the parent compound of Imatinib-d8. Imatinib-d8 is a deuterated analog of Imatinib, meaning that eight hydrogen atoms in the Imatinib molecule have been replaced with deuterium atoms [, , , , ]. This isotopic substitution does not significantly affect the chemical properties or biological activity of the molecule but allows for its use as an internal standard in mass spectrometry-based analytical methods. These methods are used to quantify Imatinib levels in biological samples, as described in the provided papers [, , ].

CGP 74588 (N-Desmethyl-Imatinib)

Compound Description: CGP 74588, also known as N-Desmethyl-Imatinib, is the major active metabolite of Imatinib [, ]. Like Imatinib, CGP 74588 exhibits inhibitory activity against tyrosine kinases.

Relevance: CGP 74588 is a structurally related compound to Imatinib-d8, as it is the primary metabolite of the parent compound Imatinib. One of the papers mentions the development of a mass spectrometry method that can simultaneously quantify both Imatinib and CGP 74588 in human serum []. This highlights the importance of monitoring both the parent drug and its active metabolite in clinical settings.

Source and Classification

Imatinib-d8 is classified under the category of tyrosine kinase inhibitors. It is particularly effective against the BCR-ABL fusion protein associated with chronic myeloid leukemia and gastrointestinal stromal tumors. The source of imatinib-d8 can be traced back to the synthetic modifications made to imatinib, which is derived from 2-phenylaminopyrimidine derivatives. This modification allows for improved tracking in pharmacokinetic studies and enhances the understanding of drug metabolism without altering the therapeutic efficacy significantly .

Synthesis Analysis

The synthesis of imatinib-d8 involves several chemical reactions that incorporate deuterium into the imatinib structure. The general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors of imatinib.
  2. Deuteration Process: Deuterium oxide (D2O) or deuterated reagents are used in key steps to replace hydrogen atoms with deuterium. This can be achieved through various methods such as:
    • Hydrogen-Deuterium Exchange: Utilizing solvents or reagents that facilitate the exchange of hydrogen with deuterium.
    • Reduction Reactions: Employing deuterated reducing agents to selectively reduce certain functional groups while incorporating deuterium.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate imatinib-d8 from by-products and unreacted materials.

Specific parameters such as reaction time, temperature, and concentration are crucial for optimizing yields and ensuring the integrity of the deuterated compound .

Molecular Structure Analysis

Imatinib-d8 retains the core structure of imatinib, characterized by its 2-phenylaminopyrimidine backbone. The molecular formula for imatinib-d8 is C22H19D8N3O2S, indicating that eight hydrogen atoms have been replaced by deuterium.

Structural Features:

  • Molecular Weight: The molecular weight of imatinib-d8 is approximately 392.6 g/mol.
  • Functional Groups: The structure includes a pyrimidine ring, an amine group, and a sulfonamide moiety, which are pivotal for its biological activity.
  • Isotopic Labeling: The incorporation of deuterium alters the vibrational frequencies in infrared spectroscopy and mass spectrometry, allowing for precise tracking in biological assays .
Chemical Reactions Analysis

Imatinib-d8 participates in similar chemical reactions as its parent compound. Key reactions include:

  1. Tyrosine Kinase Inhibition: Imatinib-d8 acts on tyrosine kinases such as BCR-ABL by binding to their ATP-binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolic Pathways: The presence of deuterium may affect metabolic pathways involving cytochrome P450 enzymes, specifically CYP3A4, which predominantly metabolizes imatinib. Studies indicate that deuterated compounds may exhibit altered metabolic profiles compared to their non-deuterated counterparts .
  3. Analytical Reactions: Imatinib-d8 can be utilized in analytical chemistry for method development in pharmacokinetic studies due to its distinct isotopic signature, facilitating differentiation from non-deuterated imatinib in complex biological matrices .
Mechanism of Action

The mechanism of action for imatinib-d8 mirrors that of imatinib. It functions primarily as a selective inhibitor of the BCR-ABL tyrosine kinase:

  1. Binding Affinity: Imatinib-d8 binds to the ATP-binding pocket of BCR-ABL, inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival.
  2. Impact on Cancer Cells: By inhibiting BCR-ABL, imatinib-d8 disrupts critical pathways involved in cancer cell growth, including the Ras/MapK pathway and PI3K/AKT pathway.
  3. Pharmacodynamics: Studies have shown that the pharmacodynamics remain consistent with those observed for imatinib, although altered kinetics due to deuteration may provide advantages in specific therapeutic contexts .
Physical and Chemical Properties Analysis

Imatinib-d8 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
  • Stability: The incorporation of deuterium enhances metabolic stability compared to non-deuterated forms, potentially leading to prolonged action within biological systems.
  • Melting Point: The melting point is similar to that of imatinib but may vary slightly due to isotopic effects.

Relevant Data:

PropertyValue
Molecular Weight392.6 g/mol
SolubilitySoluble in DMSO
Melting PointSimilar to imatinib
StabilityEnhanced due to deuteration
Applications

Imatinib-d8 has significant applications in both clinical and research settings:

  1. Pharmacokinetic Studies: Its isotopic labeling allows researchers to conduct detailed pharmacokinetic studies without interference from endogenous compounds.
  2. Therapeutic Monitoring: Imatinib-d8 can be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for monitoring drug levels in patients undergoing treatment with imatinib .
  3. Investigative Research: The compound serves as a valuable tool for studying drug metabolism and interactions within biological systems.
Introduction to Imatinib-d8

Chemical Characterization of Imatinib-d8

Structural Modifications: Deuterium Substitution Patterns

The molecular architecture of imatinib-d8 features selective deuterium replacement at eight hydrogen positions within the piperazine moiety, yielding the chemical name N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide. This deuteration pattern specifically targets the methylpiperazine ring, where all eight hydrogen atoms at the 2, 2', 3, 3', 5, 5', 6, and 6' positions are substituted with deuterium ( [1] [4] [5]). The strategic placement preserves the molecular geometry and electronic properties of the parent compound while creating a 8 Da mass shift detectable via mass spectrometry. The core pharmacophore elements—including the benzamide scaffold, pyrimidinylamino linkage, and 3-pyridyl group—remain identical to non-deuterated imatinib, ensuring biological equivalence. The chemical structure maintains the mesylate salt formulation (imatinib-d8 mesylate) for solubility characteristics comparable to therapeutic imatinib formulations [4].

Table 1: Fundamental Chemical Identifiers of Imatinib-d8

PropertyImatinib-d8Imatinib-d8 MesylateParent Imatinib
Molecular FormulaC₂₉H₂₃D₈N₇OC₂₉H₂₃D₈N₇O·CH₄O₃SC₂₉H₃₁N₇O
Molecular Weight501.65 g/mol597.76 g/mol493.60 g/mol
CAS Registry Number1092942-82-91092942-83-0152459-95-5
Deuteration SitesPiperazine ring (2,2,3,3,5,5,6,6-d₈)Same as free baseN/A
Synthetic Purity>95% (HPLC)>95% (HPLC)>99%

Physicochemical Properties and Isotopic Stability

Imatinib-d8 exhibits physicochemical properties nearly identical to its non-deuterated counterpart, with minor differences attributable to the kinetic isotope effect. The compound demonstrates solubility profiles of 10 mg/mL in water (19.93 mM) and 12.5 mg/mL in DMSO (24.92 mM), mirroring imatinib's formulation characteristics [1]. The deuterium bond strength (C-D ≈ 450 kJ/mol vs. C-H ≈ 420 kJ/mol) confers enhanced metabolic stability at the labeled positions, particularly against oxidative metabolism in the piperazine ring—a known metabolic soft spot. This isotopic substitution reduces the rate of hepatic N-demethylation by cytochrome P450 enzymes, thereby extending the in vivo half-life specifically at the labeled positions while maintaining overall biological activity against BCR-ABL, c-Kit, and PDGFR kinases [1] [7]. The deuterium retention rate exceeds 99.85% under standard storage conditions (-20°C), with no significant back-exchange observed in physiological buffers, ensuring analytical reliability in experimental settings [1].

Role of Stable Isotope-Labeled Compounds in Pharmacological Research

Imatinib-d8 exemplifies the critical application of stable isotope-labeled compounds in addressing complex pharmacological questions through advanced analytical methodologies:

  • Absolute Bioavailability Determination: The compound enables intravenous microdosing approaches (100 μg) concurrent with therapeutic oral imatinib dosing (400 mg). A pivotal clinical study employed this design to calculate a median absolute bioavailability of 76% (range: 44-106%) in GIST patients at steady state. This hybrid approach eliminated inter-occasion variability inherent in conventional crossover designs [2].

  • Drug-Drug Interaction Studies: As a co-administered internal standard, imatinib-d8 enhances precision in quantifying parent drug and metabolites during interaction assessments. Its structural identity ensures identical extraction efficiency and ionization characteristics as imatinib, while the mass shift (m/z 494 → 502) enables discrimination from endogenous analytes in LC-MS/MS platforms [7].

  • Advanced Therapeutic Drug Monitoring: Imatinib-d8 serves as the ideal internal standard for simultaneous quantification of imatinib and its active metabolite N-desmethyl imatinib (NDI) in clinical plasma samples. A validated LC-MS/MS method demonstrated precise co-detection (retention time: 1.25 minutes for both) with a lower limit of quantification of 0.5 ng/mL, enabling robust therapeutic drug monitoring in chronic myeloid leukemia patients [7].

  • Metabolic Pathway Elucidation: The deuterium tags provide isotopic "markers" to track hepatic biotransformation pathways. Research applications reveal whether metabolites retain the deuterated piperazine moiety, distinguishing first-pass versus systemic metabolism [7].

Table 2: Analytical Applications of Imatinib-d8 in Modern Pharmacology

Application DomainExperimental DesignAnalytical AdvantageKey Research Findings
Bioavailability AssessmentIV microdose (100 μg imatinib-d8) + oral therapeutic dose (400 mg imatinib)Enables simultaneous IV/oral PK profiling in single dosing eventMedian F = 76% in GIST patients at steady state [2]
Multi-Analyte TDMLC-MS/MS with imatinib-d8 as internal standardCo-elution with analytes (RT = 1.25 min) with mass separation (Δm/z=8)Simultaneous quantification of imatinib, NDI, and 7 other TKIs in 7-minute run [7]
Antiviral ResearchImatinib-d8 distribution in hamster infection modelsDistinguishes administered drug from endogenous compoundsDemonstrated lung concentration (2.5 μg/g) but no antiviral effect against SARS-CoV-2 [6]
Cross-Talk EliminationScheduled MRM in multi-analyte panelsPrevents signal interference from structurally similar TKIsValidated in 24 clinical samples with precision <15% RSD [7]

Historical Context: Development of Imatinib-d8 as a Research Tool

The development trajectory of imatinib-d8 parallels advancements in both targeted cancer therapy and analytical technology:

  • 2001-2005: Following imatinib's landmark FDA approval (2001) for chronic myeloid leukemia, pharmacokinetic studies revealed significant inter-patient variability (up to 5-fold AUC differences) and exposure-response correlations. This created demand for precise quantification methods and bioavailability assessment tools [3].

  • 2010-2015: The emergence of deuterated pharmaceuticals (e.g., deutetrabenazine) spurred commercial development of imatinib-d8 by specialized manufacturers (Toronto Research Chemicals, MedChemExpress). Initial applications focused on analytical chemistry as internal standards for therapeutic drug monitoring [1] [7].

  • 2020: A landmark clinical study employed imatinib-d8 intravenous microdosing to establish the first absolute bioavailability data in cancer patients (76%), demonstrating the viability of stable isotope microdose methodologies without requiring radioactive labels or AMS detection [2].

  • 2020-Present: Expanded applications in antiviral research emerged during the COVID-19 pandemic, leveraging imatinib-d8's tissue distribution properties. Studies in Syrian hamster models utilized imatinib-d8 to confirm lung penetration (2.5 μg/g) despite lack of efficacy against SARS-CoV-2, exemplifying its utility in preclinical distribution studies [6].

The synthesis of imatinib-d8 requires specialized deuterium sources (e.g., D₂O, deuterated acetylacetone) and multi-step procedures to achieve >99% isotopic purity, with current commercial availability from research chemical suppliers (SynZeal, TRC, MedChemExpress) at costs approximately 50-fold higher than non-deuterated imatinib [1] [5]. This premium reflects the complex synthesis and purification processes required to maintain isotopic integrity while preserving the compound's pharmacological activity against primary molecular targets [4] [5].

Properties

CAS Number

1092942-82-9

Product Name

Imatinib-d8

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2

InChI Key

KTUFNOKKBVMGRW-AZGHYOHESA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[(4-Methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 57148-d8; Genfatinib-d8

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.